N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
“N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide” is a complex organic compound that contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . This compound is part of a class of compounds known as 1,2,4-triazoles, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like the one in this compound can be achieved using various strategies . One efficient strategy involves a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . Another method involves a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a thiazole ring and an oxalamide group .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the 1,2,4-triazole ring, which can participate in various reactions due to its unique structure and properties . For instance, 1,2,4-triazoles can undergo nucleophilic attack on isocyanates in a copper-promoted intramolecular N–N oxidative coupling .Scientific Research Applications
Antiallergy Activity
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives, which share a structural similarity with the compound , reported significant antiallergy activity in the rat PCA model. These compounds were more potent than disodium cromoglycate, suggesting their potential in antiallergy applications (Hargrave et al., 1983).
Antimicrobial and Antifungal Activities
Research on various thiazole and triazole derivatives has demonstrated broad-spectrum high antimicrobial activities. These findings indicate the potential of such compounds in developing new antimicrobial and antifungal agents (Sun et al., 2000), (Indorkar et al., 2012).
Insecticidal, Fungicidal, and Antitumor Activities
A study on the synthesis, bioactivities, and crystal structure of specific thiazolidin derivatives highlighted their insecticidal activity against pea aphids, along with fungicidal and antitumor activities, suggesting a wide range of potential biological applications (Liu et al., 2013).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition performances, particularly against the corrosion of iron. These studies suggest the utility of such compounds in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Anticancer Evaluation
Research on thiazolo[3,2-b][1,2,4]triazol-6-ones synthesized through [2+3]-cyclocondensation reaction indicated potential anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide are the cyclooxygenase enzymes (COX1 and COX2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the production of prostaglandins from arachidonic acid . This leads to a decrease in inflammation and pain signaling .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
The result of this compound’s action is a reduction in inflammation and pain . By inhibiting the production of prostaglandins, it reduces the signaling for inflammation and pain .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2S/c1-13-3-2-4-16(11-13)24-20(29)19(28)23-10-9-17-12-30-21-25-18(26-27(17)21)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCZNDVEQYAIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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